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Compound of Interest

Compound Name: 2-Amino-6-bromophenol

Cat. No.: B1283759 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The spectroscopic characterization of novel compounds is a cornerstone of modern chemical

and pharmaceutical research. 2-Amino-6-bromophenol and its derivatives are valuable

intermediates in the synthesis of pharmaceuticals, dyes, and other functional materials. A

thorough understanding of their structural features, as revealed by various spectroscopic

techniques, is crucial for quality control, reaction monitoring, and structure-activity relationship

(SAR) studies.

This guide provides a comparative overview of the spectroscopic properties of 2-Amino-6-
bromophenol derivatives. Due to a lack of publicly available, complete experimental datasets

for 2-Amino-6-bromophenol itself, this guide utilizes data from the parent compound, 2-

aminophenol, and other closely related substituted phenols to illustrate the expected

spectroscopic trends and provide a framework for characterization.

Comparative Spectroscopic Data
The following tables summarize key spectroscopic data for 2-aminophenol and related

compounds. These values serve as a baseline for predicting the spectral characteristics of 2-
amino-6-bromophenol and its derivatives. The introduction of substituents, such as the

bromine atom in the target compound, will induce predictable shifts in the spectral data based

on their electronic and steric effects.

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data
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Compound Solvent
¹H NMR Chemical
Shifts (δ, ppm)

¹³C NMR Chemical
Shifts (δ, ppm)

2-Aminophenol DMSO-d₆

8.98 (s, 1H, OH), 6.68

(m, 1H), 6.61 (m, 1H),

6.57 (m, 1H), 6.43 (m,

1H), 4.48 (s, 2H, NH₂)

[1]

144.5, 137.1, 120.2,

117.2, 115.1, 115.0[1]

2-Amino-4-

bromophenol
DMSO-d₆

Predicted: Aromatic

protons expected

between 6.5-7.0 ppm,

with splitting patterns

influenced by the

bromine substituent.

NH₂ and OH protons

would be broad

singlets.

Data Not Available

2-Amino-6-

bromophenol
- Data Not Available Data Not Available

N-Acetyl-2-amino-6-

bromophenol
- Data Not Available Data Not Available

Table 2: Infrared (IR) Spectroscopy Data
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Compound Sample Prep
Key IR Absorption Bands
(cm⁻¹)

2-Aminophenol KBr Pellet

~3400-3300 (N-H stretch),

~3200-3000 (O-H stretch,

broad), ~1600 (N-H bend),

~1500 (C=C aromatic stretch),

~1250 (C-O stretch)

2-Amino-6-bromophenol -

Predicted: Similar to 2-

aminophenol with the addition

of a C-Br stretching vibration,

typically observed in the 600-

500 cm⁻¹ region.

Table 3: Mass Spectrometry (MS) and UV-Visible (UV-Vis) Spectroscopy Data

Compound
Ionization
Mode

Molecular Ion
(m/z)

Key
Fragmentation
Ions (m/z)

λmax (nm)
(Solvent)

2-Aminophenol EI 109 80 ([M-CHO]⁺) 275 (Methanol)

2-Amino-4-

bromophenol
EI

187/189 (due to

Br isotopes)[2]

Data Not

Available

Data Not

Available

2-Amino-6-

bromophenol
EI

Predicted:

187/189

Predicted: Loss

of H, CO, and Br

would be

expected

fragmentation

pathways.

Data Not

Available

2-Amino-4-

nitrophenol
- - -

224, 262, 308

(Acidic mobile

phase)

Experimental Workflows and Logical Relationships
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The characterization of a novel 2-amino-6-bromophenol derivative typically follows a

structured workflow, from synthesis to comprehensive spectroscopic analysis. This process

ensures the confirmation of the target structure and its purity.

Synthesis and Purification

Spectroscopic Analysis

Data Interpretation and Final Characterization

Starting Materials
(e.g., 2-Aminophenol derivative)

Chemical Reaction
(e.g., Bromination, Acylation)

Reaction Work-up
and Purification

(e.g., Extraction, Chromatography)

Mass Spectrometry (MS)
- Confirm Molecular Weight

- Analyze Fragmentation

NMR Spectroscopy
(¹H, ¹³C, 2D)

- Elucidate C-H Framework

IR Spectroscopy
- Identify Functional Groups

UV-Vis Spectroscopy
- Analyze Electronic Transitions

Combined Spectral Data
Interpretation

Structure Confirmation
and Purity Assessment

Click to download full resolution via product page

Caption: General workflow for the synthesis and spectroscopic characterization of a novel

compound.
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Experimental Protocols
Detailed and consistent experimental protocols are essential for obtaining high-quality,

reproducible spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the purified 2-amino-6-bromophenol derivative in

approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5

mm NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication may be

applied if necessary.

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16

ppm.

Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm) or an

internal standard (e.g., TMS at 0 ppm).

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Typical parameters: 1024 or more scans (due to the low natural abundance of ¹³C),

relaxation delay of 2 seconds, spectral width of 200-250 ppm.

Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy
For solid samples, the thin-film or KBr pellet method is recommended.

Thin-Film Method:
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Dissolve a small amount (2-5 mg) of the solid sample in a few drops of a volatile solvent

(e.g., dichloromethane or acetone).

Place a drop of the resulting solution onto a salt plate (e.g., NaCl or KBr).

Allow the solvent to evaporate completely, leaving a thin film of the compound on the

plate.

Acquire the spectrum using an FTIR spectrometer, typically scanning from 4000 to 400

cm⁻¹.

Potassium Bromide (KBr) Pellet Method:

Grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder using an agate

mortar and pestle until a fine, homogeneous powder is obtained.

Place the powder in a pellet press and apply pressure to form a transparent or translucent

pellet.

Place the pellet in the spectrometer's sample holder and acquire the spectrum.

Mass Spectrometry (MS)
Electron Ionization (EI) is a common technique for this class of compounds.

Sample Introduction: Introduce the sample via a direct insertion probe or through a gas

chromatograph (GC-MS) for volatile derivatives.

Instrumentation: Use a mass spectrometer capable of EI.

Acquisition:

Set the ionization energy to a standard 70 eV.

Acquire data over a mass-to-charge (m/z) range appropriate for the expected molecular

weight (e.g., 50-500 amu).
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The presence of bromine will result in a characteristic M+2 peak with nearly equal intensity

to the molecular ion peak, which is a key diagnostic feature.

UV-Visible (UV-Vis) Spectroscopy
Sample Preparation: Prepare a dilute solution of the compound (typically 10⁻⁴ to 10⁻⁶ M) in

a UV-transparent solvent such as methanol or ethanol.

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

Acquisition:

Use a matched pair of quartz cuvettes, one for the sample solution and one for the solvent

blank.

Scan a wavelength range from approximately 200 to 400 nm.

Record the wavelength(s) of maximum absorbance (λmax).

This guide provides a foundational framework for the spectroscopic characterization of 2-
amino-6-bromophenol derivatives. By following standardized protocols and understanding the

influence of various substituents on the resulting spectra, researchers can confidently elucidate

the structures of new chemical entities in this important class of compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b1283759#characterization-of-2-amino-6-
bromophenol-derivatives-by-spectroscopy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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